2-((3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl)isoindoline-1,3-dione
Overview
Description
2-((3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl)isoindoline-1,3-dione is a complex organic compound characterized by its pyrazole and isoindoline-1,3-dione functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl)isoindoline-1,3-dione typically involves multiple steps, starting with the formation of the pyrazole ring followed by the introduction of the isoindoline-1,3-dione moiety. Common synthetic routes include:
Condensation Reactions: The initial step often involves the condensation of phenylhydrazine with a suitable keto compound to form the pyrazole ring.
Alkylation: The pyrazole ring is then alkylated to introduce the methyl groups at the 3 and 5 positions.
Formation of Isoindoline-1,3-dione: The final step involves the reaction of the alkylated pyrazole with phthalic anhydride or its derivatives to form the isoindoline-1,3-dione structure.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar steps but optimized for efficiency and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance production rates and ensure consistency.
Chemical Reactions Analysis
Types of Reactions: 2-((3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl)isoindoline-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Substitution: Substitution reactions can introduce different substituents at various positions on the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with unique chemical and physical properties.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its pyrazole and isoindoline-1,3-dione groups make it a versatile intermediate in organic synthesis.
Biology: In biological research, 2-((3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl)isoindoline-1,3-dione has been studied for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its potential therapeutic applications. Its ability to interact with various biological targets makes it a candidate for drug development.
Industry: In industry, this compound is used in the production of advanced materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism by which 2-((3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl)isoindoline-1,3-dione exerts its effects involves its interaction with molecular targets and pathways. The pyrazole ring can bind to enzymes and receptors, modulating their activity, while the isoindoline-1,3-dione group can participate in redox reactions and other biochemical processes.
Comparison with Similar Compounds
2-[(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]indane-1,3-dione: This compound is structurally similar but differs in the presence of a methylene group instead of a methyl group.
N-[(2,5-Dimethyl-3-oxo-1-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl]isonicotinamide: Another pyrazole derivative with different functional groups.
Uniqueness: 2-((3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl)isoindoline-1,3-dione stands out due to its unique combination of pyrazole and isoindoline-1,3-dione groups, which confer distinct chemical and biological properties compared to similar compounds.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields. Its unique structure and versatile reactivity make it a valuable compound for further exploration and development.
Properties
IUPAC Name |
2-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methyl]isoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2/c1-13-18(14(2)23(21-13)15-8-4-3-5-9-15)12-22-19(24)16-10-6-7-11-17(16)20(22)25/h3-11H,12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGSDSSSXCKXCTQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)CN3C(=O)C4=CC=CC=C4C3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101141999 | |
Record name | 2-[(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101141999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50699-18-8 | |
Record name | 2-[(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-1H-isoindole-1,3(2H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50699-18-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101141999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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